molecular formula C16H25NO2 B3124182 4-Benzyloxy TEMPO CAS No. 31645-22-4

4-Benzyloxy TEMPO

Cat. No. B3124182
CAS RN: 31645-22-4
M. Wt: 263.37 g/mol
InChI Key: BXGUTTFOYJLXCS-UHFFFAOYSA-N
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Description

4-Benzyloxy TEMPO is a member of the class of piperidines that is TEMPO carrying a benzoyloxy group at position 4. It has a role as a radical scavenger and a spin probe .


Synthesis Analysis

The synthesis of 4-Benzyloxy TEMPO involves the cyclocondensation of Schiff’s bases with chloro . The process uses ultrasound as one of the green chemistry tools .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy TEMPO is functionally related to 4-hydroxy-TEMPO .


Chemical Reactions Analysis

4-Benzyloxy TEMPO is used in oxidations as a catalyst . It is involved in the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids .


Physical And Chemical Properties Analysis

4-Benzyloxy TEMPO is a crystalline compound with a melting point of 99-101 °C (lit.) and a density of 0.001g/cm3 at 20℃ . It is stable and incompatible with strong oxidizing agents .

Scientific Research Applications

Organic Synthesis

4-Benzyloxy TEMPO serves as a powerful reagent in organic synthesis. Its stable aminoxyl radical structure makes it an excellent choice for various transformations. Notably, it participates in C-C and C-hetero bond transformations, enabling the creation of complex molecules. Researchers have employed it in cyclization reactions, such as the sequential cyclization of cyclohexane-1,3-dicarbonyl compounds to produce xanthenediones from benzyl alcohols .

Catalysis

As a catalyst, 4-Benzyloxy TEMPO facilitates oxidation reactions. For instance, it acts as a mediator in controlled radical polymerization. Its ability to initiate and propagate radical reactions makes it valuable in designing new materials and polymers. Researchers have also explored its use in aerobic oxidation processes, yielding acridinediones from various benzyl alcohols .

Medicine

In medicinal chemistry, 4-Benzyloxy TEMPO finds applications due to its stable radical nature. It serves as a radical marker and a structural probe for biological systems when combined with electron spin resonance spectroscopy. Although its singlet oxygen detection has limitations, its role in drug discovery and development remains significant .

Functional Materials

Researchers have harnessed 4-Benzyloxy TEMPO’s properties to create functional materials. For instance, it acts as an electrode in all-organic radical batteries, contributing to energy storage technologies. Its stability and reactivity make it a valuable component in designing novel materials for various applications .

Antioxidant

In academic research, 4-Benzyloxy TEMPO serves as a common antioxidant. Its protective role against oxidative damage makes it relevant in biochemical studies and material science. Its cost-effectiveness makes it suitable for laboratory use .

Total Synthesis

4-Benzyloxy TEMPO plays a role in total synthesis, aiding chemists in constructing complex molecules. Its controlled reactivity allows for precise transformations, contributing to the synthesis of natural products and pharmaceutical intermediates .

properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethyl-4-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGUTTFOYJLXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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